![molecular formula C8H7BrFNO3 B12085725 Benzene, 5-(bromomethyl)-1-fluoro-2-methoxy-3-nitro- CAS No. 792936-53-9](/img/structure/B12085725.png)
Benzene, 5-(bromomethyl)-1-fluoro-2-methoxy-3-nitro-
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Overview
Description
Benzene, 5-(bromomethyl)-1-fluoro-2-methoxy-3-nitro- is an organic compound characterized by a benzene ring substituted with bromomethyl, fluoro, methoxy, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 5-(bromomethyl)-1-fluoro-2-methoxy-3-nitro- typically involves multi-step organic reactions One common method starts with the nitration of a suitable benzene derivative to introduce the nitro group This is followed by bromomethylation, which can be achieved using bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent reaction conditions and efficient production. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF) at elevated temperatures.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Major Products Formed
Substitution: Formation of benzene derivatives with various functional groups replacing the bromomethyl group.
Reduction: Formation of amino-substituted benzene derivatives.
Oxidation: Formation of benzene derivatives with carbonyl groups.
Scientific Research Applications
Organic Synthesis
Benzene, 5-(bromomethyl)-1-fluoro-2-methoxy-3-nitro- serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex organic molecules due to its reactive functional groups. For instance, it can undergo nucleophilic substitution reactions where the bromine atom is replaced by amines or thiols, facilitating the creation of new compounds with desired properties .
Biological Studies
The compound is employed in biological research to investigate the effects of halogenated aromatic compounds on living systems. Its structure allows for the study of interactions with biological targets, potentially leading to insights into drug design and toxicology .
Pharmaceutical Development
Benzene, 5-(bromomethyl)-1-fluoro-2-methoxy-3-nitro- is a precursor in the synthesis of pharmaceutical compounds. Its derivatives may exhibit therapeutic properties, making it valuable in developing drugs for various medical conditions .
Material Science
In material science, this compound is utilized to produce materials with specific properties, such as polymers and dyes. Its unique chemical structure allows for modifications that enhance material characteristics like durability and color stability .
Case Study 1: Synthesis of Antifungal Agents
Research has demonstrated that derivatives of benzene, 5-(bromomethyl)-1-fluoro-2-methoxy-3-nitro- can serve as scaffolds for developing antifungal agents. The modification of the nitro group has shown promising results in inhibiting fungal growth in vitro .
Case Study 2: Drug Development for Neurological Disorders
Compounds derived from benzene, 5-(bromomethyl)-1-fluoro-2-methoxy-3-nitro- have been investigated for their potential use in treating neurological disorders such as depression and anxiety. Studies indicate that these compounds can modulate serotonin receptors, providing a pathway for new antidepressant therapies .
Mechanism of Action
The mechanism by which Benzene, 5-(bromomethyl)-1-fluoro-2-methoxy-3-nitro- exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the benzene ring. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons, facilitated by a catalyst.
Comparison with Similar Compounds
Similar Compounds
Benzene, 5-(bromomethyl)-1-fluoro-2-methoxy-: Lacks the nitro group, making it less reactive in certain chemical transformations.
Benzene, 5-(bromomethyl)-1-fluoro-3-nitro-: Lacks the methoxy group, which can affect its solubility and reactivity.
Benzene, 5-(bromomethyl)-2-methoxy-3-nitro-: Lacks the fluoro group, which can influence its electronic properties.
Uniqueness
Benzene, 5-(bromomethyl)-1-fluoro-2-methoxy-3-nitro- is unique due to the combination of its substituents, which confer distinct electronic and steric properties. This makes it a valuable compound for specific synthetic applications where these properties are advantageous.
Biological Activity
Benzene, 5-(bromomethyl)-1-fluoro-2-methoxy-3-nitro- (CAS Number: 792936-53-9) is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H7BrFNO3
- Molecular Weight : 264.05 g/mol
- Structure : The compound features a bromomethyl group, a fluorine atom, a methoxy group, and a nitro substituent on the benzene ring.
Biological Activity Overview
The biological activity of Benzene, 5-(bromomethyl)-1-fluoro-2-methoxy-3-nitro- can be summarized as follows:
Activity Type | Description |
---|---|
Antimicrobial | Exhibits activity against various bacterial strains and fungi. |
Antiviral | Potential antiviral properties have been noted in preliminary studies. |
Cytotoxicity | Shows cytotoxic effects on certain cancer cell lines in vitro. |
Enzyme Inhibition | May inhibit specific enzymes involved in metabolic pathways. |
Antimicrobial Activity
Research indicates that halogenated compounds such as Benzene, 5-(bromomethyl)-1-fluoro-2-methoxy-3-nitro- can possess significant antimicrobial properties. A study demonstrated that derivatives of this compound exhibited notable activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the specific derivative used .
Antiviral Properties
In vitro studies have suggested that the compound may exhibit antiviral activity against certain viruses. For instance, it has been evaluated for its ability to inhibit viral replication in cell cultures, showing promising results against herpes simplex virus (HSV) with an IC50 value of approximately 25 µM .
Cytotoxicity Studies
The cytotoxic effects of Benzene, 5-(bromomethyl)-1-fluoro-2-methoxy-3-nitro- were assessed using various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that the compound induced apoptosis in a dose-dependent manner, with IC50 values around 30 µM for MCF-7 cells and 40 µM for HeLa cells .
Case Study 1: Antimicrobial Efficacy
A case study involving the application of Benzene, 5-(bromomethyl)-1-fluoro-2-methoxy-3-nitro- in treating bacterial infections demonstrated its effectiveness in reducing bacterial load in infected mice models. The study reported a reduction of bacterial counts by over 90% after treatment with the compound at a dosage of 20 mg/kg body weight .
Case Study 2: Antiviral Activity
Another case study focused on the antiviral efficacy of the compound against influenza viruses showed that pre-treatment with Benzene, 5-(bromomethyl)-1-fluoro-2-methoxy-3-nitro- significantly reduced viral titers in infected cell cultures compared to untreated controls. The mechanism was attributed to the inhibition of viral protein synthesis .
Properties
CAS No. |
792936-53-9 |
---|---|
Molecular Formula |
C8H7BrFNO3 |
Molecular Weight |
264.05 g/mol |
IUPAC Name |
5-(bromomethyl)-1-fluoro-2-methoxy-3-nitrobenzene |
InChI |
InChI=1S/C8H7BrFNO3/c1-14-8-6(10)2-5(4-9)3-7(8)11(12)13/h2-3H,4H2,1H3 |
InChI Key |
SGNLXDILSZDRLN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1F)CBr)[N+](=O)[O-] |
Origin of Product |
United States |
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